molecular formula C18H19N3O3 B2614021 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 932338-34-6

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2614021
CAS No.: 932338-34-6
M. Wt: 325.368
InChI Key: PEULASMJNZJOOC-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridinone core, a cyano group, and a methoxybenzyl substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate diketone and an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through an alkylation reaction using a methoxybenzyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinone core or the methoxybenzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.

    Modulation of Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.

Comparison with Similar Compounds

    2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(benzyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-hydroxybenzyl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.

Uniqueness: The presence of the methoxybenzyl group in 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-8-13(2)21(18(23)15(12)9-19)11-17(22)20-10-14-6-4-5-7-16(14)24-3/h4-8H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEULASMJNZJOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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